3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities, including antiviral, antioxidant, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to form an N-benzoylthiourea derivative. This intermediate undergoes cyclization to yield the thienopyrimidine core . The reaction conditions often include heating under reflux in a solvent such as 1,4-dioxane, with a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as cytotoxicity in cancer cells or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Quinolone derivatives: Known for their antimicrobial activity, these compounds also possess a fused heterocyclic structure.
Pyrimidine-based derivatives: These compounds are widely studied for their therapeutic potential in various diseases.
Uniqueness
3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide stands out due to its unique combination of a thienopyrimidine core with a pentylpropanamide side chain.
Biological Activity
The compound 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide (CAS Number: 325476-25-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C16H20N2O3S2
- Molecular Weight : 352.472 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 4.13
These properties suggest that the compound may have significant lipophilicity, which is often correlated with biological activity.
Pharmacological Profile
Research indicates that the compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown promising results as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. In vitro studies have demonstrated that modifications to the structure can enhance HDAC inhibitory activity, suggesting that this compound may also possess such properties .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound could affect cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, compounds with similar structural motifs have been tested against various cancer cell lines (e.g., SW620 for colon cancer and PC-3 for prostate cancer), showing effective cytotoxicity .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : By inhibiting HDACs, the compound may lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression patterns associated with tumor suppression.
- Induction of Apoptosis : The structural features of the compound could interact with cellular pathways involved in programmed cell death, potentially leading to increased apoptosis in malignant cells.
Case Studies
A notable study evaluated the anticancer effects of compounds structurally related to this compound. The study reported:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | SW620 | 1.5 | HDAC inhibition |
Compound B | PC-3 | 1.8 | Apoptosis induction |
Compound C | NCI-H23 | 2.0 | Cell cycle arrest |
These findings highlight the potential for further exploration into this class of compounds for therapeutic applications in oncology.
Properties
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-2-3-6-11-19-15(22)10-9-14-20-17(23)16-12-7-4-5-8-13(12)24-18(16)21-14/h2-11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPPFUWOCYMBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.